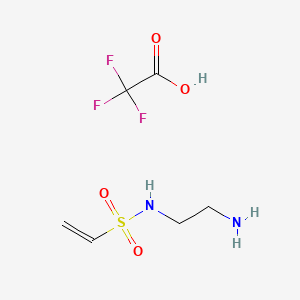
N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate is a chemical compound with the molecular formula C_4H_10N_2O_2S·C_2HF_3O_2. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate typically involves the reaction of ethenesulfonamide with 2-aminoethylamine in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Ethenesulfonamide + 2-Aminoethylamine → N-(2-Aminoethyl)ethenesulfonamide
- N-(2-Aminoethyl)ethenesulfonamide + Trifluoroacetic Acid → this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form sulfonic acid derivatives.
- Reduction : Reduction reactions can convert the sulfonamide group to amine derivatives.
- Substitution : The amino and sulfonamide groups can participate in substitution reactions with various electrophiles.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
- Substitution : Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis and as a building block for complex molecules.
- Biology : Employed in the study of enzyme mechanisms and protein interactions.
- Medicine : Investigated for its potential use in drug development and as a therapeutic agent.
- Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and participate in catalytic processes. It also acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds:
- N-(2-Aminoethyl)maleimide trifluoroacetate
- N-(2-Aminoethyl)ethanesulfonamide
- N-(2-Aminoethyl)ethenesulfonamide
Uniqueness: N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties and high reactivity.
Properties
Molecular Formula |
C6H11F3N2O4S |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
N-(2-aminoethyl)ethenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10N2O2S.C2HF3O2/c1-2-9(7,8)6-4-3-5;3-2(4,5)1(6)7/h2,6H,1,3-5H2;(H,6,7) |
InChI Key |
CSHKBTNJAHCSQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















